1-(2-Chloro-1-naphthalenyl)ethanone

Description

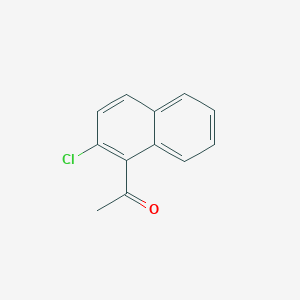

1-(2-Chloro-1-naphthalenyl)ethanone is a naphthalene-derived ketone with a chlorine substituent at the 2-position of the naphthalene ring and a ketone group at the 1-position. Chlorinated ethanones are frequently employed as intermediates in organic synthesis, particularly in forming Schiff bases, chalcones, and heterocyclic compounds . The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitutions or condensations, while the naphthalene backbone contributes to aromatic stability and π-π interactions.

Properties

Molecular Formula |

C12H9ClO |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

1-(2-chloronaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H9ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,1H3 |

InChI Key |

ZMBRCVGEOHJLDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-1-naphthalenyl)ethanone typically involves the chlorination of 1-acetylnaphthalene. One common method includes the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1-naphthalenyl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic naphthalene ring.

Common Reagents and Conditions

Chlorination: Chlorine gas or sulfuryl chloride (SO2Cl2) under controlled conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Reduction: 1-(2-Chloro-1-naphthalenyl)ethanol.

Oxidation: 1-(2-Chloro-1-naphthalenyl)acetic acid.

Scientific Research Applications

1-(2-Chloro-1-naphthalenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone

- Structure : Chlorine at the 4-position and hydroxyl group at the 1-position of the naphthalene ring.

- Molecular Formula : C₁₂H₉ClO₂; Molecular Weight : 220.65 g/mol.

- Key Applications :

- Synthesis : Prepared via the modified Nencki method (refluxing 4-chloro-naphthalen-1-ol with glacial acetic acid and ZnCl₂) .

- Comparison: The hydroxyl group enhances solubility and hydrogen-bonding capacity, making it more reactive in condensation reactions than the non-hydroxylated 1-(2-Chloro-1-naphthalenyl)ethanone.

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone

- Structure: Chlorine substituents at the 6-position of naphthalene and the ethanone group.

- Molecular Formula : C₁₂H₈Cl₂O; Molecular Weight : 239.1 g/mol .

- Key Applications : Serves as a precursor for further functionalization (e.g., reactions with piperidine to introduce heterocyclic moieties) .

1-(1-Hydroxy-2-naphthalenyl)ethanone

- Structure : Hydroxyl group at the 1-position of naphthalene.

- Molecular Formula : C₁₁H₁₀O₂; Molecular Weight : 174.20 g/mol .

- Key Applications: Potential antioxidant applications due to phenolic hydroxyl group, which can donate hydrogen atoms to free radicals.

- Comparison : The absence of chlorine reduces electrophilicity but improves solubility in polar solvents, making it more suitable for biological applications.

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone

- Structure: Chlorinated ethanone linked to a tetrazole ring.

- Comparison : The tetrazole ring introduces electron-withdrawing effects, increasing the electrophilicity of the ketone group compared to naphthalene-based analogs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Insights

- Reactivity Trends :

- Biological Activity: 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone-derived Schiff bases show moderate antibacterial activity (MIC: 25–50 µg/mL against E. coli) . Antioxidant activity of hydroxylated derivatives (e.g., DPPH scavenging at IC₅₀ ~35 µM) surpasses non-hydroxylated analogs .

- Synthetic Utility: Chloroethanones are pivotal in forming C–N bonds (e.g., with tetrazoles or piperidine) . The Nencki method (acetic acid/ZnCl₂) is widely applicable for synthesizing hydroxylated naphthalenyl ethanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.